molecular formula C14H13N3O2S B7479656 n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide

n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B7479656
M. Wt: 287.34 g/mol
InChI Key: MKEQVJOEZCTECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide (CAS 13068-58-1) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C 14 H 13 N 3 O 2 S and a molecular weight of 287.34 g/mol, it serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery . This benzimidazole-sulfonamide derivative is of significant interest in oncology research, particularly in the design and synthesis of novel BRAF kinase inhibitors . The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities and structural similarity to nucleotides, which allows it to interact effectively with biological targets . Research indicates that compounds featuring the benzimidazole scaffold linked to a sulfonamide group, similar to established inhibitors like Vemurafenib, show promising inhibitory activity against the V600E mutant BRAF kinase, a key driver in cancers such as melanoma and thyroid cancer . This makes this compound a critical intermediate for researchers developing and evaluating new targeted cancer therapies aimed at the MAPK signaling pathway. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. *

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEQVJOEZCTECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a two-step mechanism:

  • Deprotonation : A base (e.g., triethylamine or diisopropylethylamine) abstracts a proton from the amine group of 1H-benzo[d]imidazol-2-amine, generating a stronger nucleophile.

  • Nucleophilic Attack : The deprotonated amine attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Key parameters influencing yield include:

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to dissolve both reactants.

  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.

  • Stoichiometry : A 1:1 molar ratio of amine to sulfonyl chloride ensures minimal waste, though a slight excess (1.2 equiv) of sulfonyl chloride may improve conversion.

Experimental Protocol

A representative procedure adapted from involves:

  • Dissolving 1H-benzo[d]imidazol-2-amine (10 mmol) in anhydrous DCM (30 mL).

  • Adding triethylamine (12 mmol) dropwise under nitrogen.

  • Slowly introducing 4-methylbenzenesulfonyl chloride (12 mmol) in DCM (10 mL) at 0°C.

  • Stirring the mixture at room temperature for 12 hours.

  • Quenching with water, extracting with DCM, and purifying via column chromatography (ethyl acetate/hexane, 1:3).

Yield : 68–75% (reported for analogous compounds).

Characterization Data

  • Melting Point : >210°C (decomposes).

  • IR (cm⁻¹) : 3320 (N–H stretch), 1763 (C=O), 1154 (S=O asym), 1076 (S=O sym).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 8.5 Hz, 2H, Ar–H), 7.19 (d, J = 8.5 Hz, 2H, Ar–H), 7.26–7.05 (m, 4H, benzimidazole–H), 2.39 (s, 3H, CH₃).

Palladium-Catalyzed Cross-Coupling Approaches

For substrates requiring regioselective functionalization, palladium-catalyzed methods offer superior control. These protocols often employ aryl halides or triflates coupled with sulfonamide precursors.

Catalytic System and Substrate Design

A benchmark procedure from utilizes:

  • Catalyst : Pd(PPh₃)₄ (5 mol%) with triphenylphosphine (10 mol%) as a ligand.

  • Base : Diisopropylethylamine (DIPEA) or sodium tert-butoxide.

  • Solvent : Anhydrous DMF or trifluorotoluene.

The reaction couples 1H-benzo[d]imidazol-2-amine derivatives with 4-methylbenzenesulfonyl azide under inert atmospheres.

Stepwise Synthesis with Intermediate Isolation

A multi-step approach from illustrates this strategy:

  • Synthesis of 4-methylbenzenesulfonyl azide :

    • Reacting 4-methylbenzenesulfonyl chloride with sodium azide in acetone/water at 0°C.

  • Coupling Reaction :

    • Combining the azide with 1H-benzo[d]imidazol-2-amine, Pd(PPh₃)₄, and DIPEA in DMF at 90°C for 16 hours.

Yield : 52–81% (isolated after column chromatography).

Advantages and Limitations

  • Advantages :

    • Enables access to sterically hindered derivatives.

    • Tolerates electron-withdrawing/donating groups on the benzimidazole ring.

  • Limitations :

    • Requires stringent anhydrous conditions.

    • High catalyst loading increases costs.

Comparative Analysis of Methodologies

ParameterDirect SulfonylationPalladium-Catalyzed
Reaction Time 12–24 hours16–24 hours
Yield 68–75%52–81%
Catalyst Cost NoneHigh (Pd-based)
Scalability Excellent (gram-scale)Moderate (mg to gram)
Functional Group Tolerance ModerateHigh

Alternative Pathways and Emerging Strategies

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation reduces reaction times to 1–2 hours while maintaining yields ≥70%. For example, heating the amine and sulfonyl chloride in DMF at 120°C (300 W) achieves rapid coupling.

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball milling reactants with a catalytic amount of NaOH yields 65–70% product.

  • Aqueous Media : Using water as a solvent with phase-transfer catalysts (e.g., TBAB) achieves 60% conversion but requires post-reaction extraction.

Troubleshooting and Practical Considerations

Common Side Reactions

  • Over-Sulfonylation : Occurs with excess sulfonyl chloride, leading to di-sulfonated products. Mitigated by stoichiometric control.

  • Oxidation of Benzimidazole : Air-sensitive intermediates may oxidize; reactions should be conducted under nitrogen.

Purification Challenges

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) effectively separates the product from unreacted amine.

  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals .

Chemical Reactions Analysis

Types of Reactions: N-(1H-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

A. Mechanism of Action

Research has highlighted the compound's ability to inhibit cancer cell proliferation through various mechanisms. It has been shown to induce apoptosis (programmed cell death) in several cancer cell lines, including colorectal (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The cytotoxicity of n-(1H-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide has been quantitatively assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance:

Cell Line IC50 Value (µM)
HCT-1167 - 11
MCF-715 - 24
HeLa11 - 18

These values suggest a significant selectivity towards cancerous cells compared to normal cells, making it a promising candidate for further development as an anticancer drug .

B. Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its anticancer properties. Studies have employed quantitative structure–activity relationship (QSAR) models to predict the activity of various derivatives. Modifications at specific positions on the benzimidazole ring have been correlated with increased cytotoxicity, demonstrating the importance of molecular structure in drug efficacy .

Biochemical Properties

This compound exhibits favorable biochemical properties that contribute to its therapeutic potential:

  • Solubility : The compound shows good solubility in common organic solvents, facilitating its use in various formulations.
  • Stability : It maintains stability under physiological conditions, which is crucial for therapeutic applications.
  • Binding Affinity : Molecular docking studies have indicated that this compound can effectively bind to key proteins involved in cancer progression, such as MDM2, which plays a role in regulating cell cycle and apoptosis .

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

A. Synthesis and Characterization

The synthesis typically involves multi-step reactions where starting materials are modified to introduce the benzimidazole and sulfonamide moieties. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compounds produced .

B. In Vivo Studies

Although most studies focus on in vitro assays, preliminary in vivo studies have begun to explore the pharmacokinetics and bioavailability of this compound. These studies are essential for understanding how the compound behaves in a biological system and its potential therapeutic index .

Mechanism of Action

The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1H-benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide with structurally related derivatives, emphasizing key differences in structure, biological activity, and physicochemical properties.

2.1.1. Pyridine-Based Derivatives (Compound 13b)
  • Structure: Incorporates a pyridine ring with cyano (CN) and methylthio (SCH₃) groups at positions 3 and 4, respectively .
  • Activity : Acts as a dual-target inhibitor against bovine viral diarrhea virus (BVDV), targeting both viral entry and replication .
  • Key Findings : The pyridine ring and electron-withdrawing substituents enhance binding to viral proteins, achieving IC₅₀ values in the micromolar range. However, the added complexity may reduce synthetic yield compared to the parent compound .
2.1.2. Chlorobenzamide Derivatives (Compound 6)
  • Structure : Features a 3-chlorobenzamide group attached to the benzimidazole core .
  • Activity : Demonstrates neuroprotective effects via mGluR5 modulation, with 4.7-fold higher potency than the reference compound DFB.
  • Key Findings : The chloro substituent improves binding affinity to mGluR5, but solubility remains a challenge due to the hydrophobic nature of the chlorophenyl group .
2.1.3. Thiazole-Substituted Sulfonamides (Compound 7c)
  • Structure : Contains a 5-methylthiazole moiety linked to the sulfonamide group .
  • Activity : Exhibits enhanced anticancer activity, likely due to thiazole’s ability to intercalate DNA or inhibit kinases.
  • Key Findings : The thiazole ring introduces π-π stacking interactions, improving target engagement. However, cytotoxicity at higher concentrations necessitates further optimization .
2.1.4. Ethyl-Substituted Derivatives
  • Structure: Includes an ethyl group at the benzimidazole nitrogen (e.g., N-(2-{[(1-Ethyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide) .
  • Activity : Improved metabolic stability due to reduced susceptibility to oxidative metabolism.

Physicochemical and Pharmacokinetic Properties

Compound Melting Point (°C) logP Solubility (µg/mL) Key Pharmacokinetic Notes
Parent Compound (this compound) 258–260 2.8 12.5 (PBS) Moderate bioavailability; CYP3A4 substrate
Compound 13b (Pyridine derivative) >300 3.5 5.2 (PBS) Low solubility limits oral absorption
Compound 6 (3-Chlorobenzamide) 272–273 3.1 8.9 (DMSO) High plasma protein binding (>90%)
Compound 7c (Thiazole derivative) >300 3.8 3.4 (PBS) Requires formulation aids for in vivo use

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs): Chloro (Cl), nitro (NO₂), and trifluoromethyl (CF₃) substituents enhance potency by stabilizing ligand-receptor interactions . For example, trifluoromethyl analogs show 11.7-fold higher mGluR5 inhibition but increased cytotoxicity .
  • Hydrophilic Substituents : Methoxy (OCH₃) or hydroxyl (OH) groups improve solubility but often reduce activity due to steric hindrance or unfavorable electronic effects .
  • Heterocyclic Additions : Pyridine or thiazole rings introduce new binding modes but may complicate synthesis and reduce yield .

Biological Activity

n-(1H-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a benzimidazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H13N3O2S\text{C}_{14}\text{H}_{13}\text{N}_3\text{O}_2\text{S}

This structure includes a benzimidazole ring and a sulfonamide group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Several studies have evaluated the compound's efficacy against different cancer cell lines.
  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression.

Case Studies and Findings

A notable study evaluated the anticancer properties of this compound against several human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Induces apoptosis via cell cycle arrest
HCT-1168.3Inhibition of topoisomerase activity

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The mechanism of action involves apoptosis induction and cell cycle arrest, primarily through inhibition of topoisomerase enzymes, which are critical for DNA replication.

Detailed Research Findings

In a study published in the Journal of Medicinal Chemistry, the compound was subjected to various assays to determine its cytotoxicity and mechanism of action. The findings revealed that treatment with this compound resulted in:

  • Increased sub-G1 population in cell cycle analysis, indicating apoptosis.
  • Significant inhibition of cell proliferation in both wild-type and mutant p53 cell lines.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. A study assessed its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that:

  • The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against tested strains.

This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Enzyme Inhibition

The sulfonamide group in the compound is known for its ability to inhibit certain enzymes, such as carbonic anhydrase. In vitro studies demonstrated that this compound effectively inhibited this enzyme, which plays a role in tumor growth and metastasis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.